REACTION_CXSMILES
|
[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([CH:12]([CH3:15])[C:13]#N)=[CH:8][CH:7]=1)[CH:2]=[C:3]([CH3:5])[CH3:4].[OH-:16].[Na+].[OH2:18]>CO>[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([CH:12]([CH3:15])[C:13]([OH:18])=[O:16])=[CH:8][CH:7]=1)[CH:2]=[C:3]([CH3:5])[CH3:4] |f:1.2|
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Name
|
2-(p-prenylphenyl)propionitrile
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Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C(C)C)C1=CC=C(C=C1)C(C#N)C
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
was stirred at 70°-75° C. for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl ether
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
EXTRACTION
|
Details
|
The ethereal solution was extracted with 5% aqueous potassium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ether, which
|
Type
|
WASH
|
Details
|
was then washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The ether was removed
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C(C)C)C1=CC=C(C=C1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |